molecular formula C10H22O2Si B13445532 Mesitylene-13C3

Mesitylene-13C3

Cat. No.: B13445532
M. Wt: 202.37 g/mol
InChI Key: UKHWCRFUXCDFDJ-NTMALXAHSA-N
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Description

Mesitylene-13C3, also known as 1,3,5-trimethylbenzene-13C3, is a derivative of mesitylene where three carbon atoms are replaced with the carbon-13 isotope. This compound is a stable isotope-labeled chemical used in various scientific research applications. Mesitylene itself is a derivative of benzene with three methyl substituents positioned symmetrically around the ring, making it a colorless liquid with a sweet aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mesitylene-13C3 can be synthesized through the transalkylation of xylene over a solid acid catalyst. The reaction involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves the use of labeled precursors in the synthesis process. The labeled carbon atoms are introduced during the synthesis of the starting materials, ensuring that the final product contains the desired isotopic composition .

Chemical Reactions Analysis

Types of Reactions

Mesitylene-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, manganese dioxide, trifluoroperacetic acid.

    Brominating Agents: Bromine.

    Catalysts: Solid acid catalysts for transalkylation, sulfuric acid for aldol condensation.

Major Products

    Trimesic Acid: From oxidation with nitric acid.

    3,5-Dimethyl Benzaldehyde: From oxidation with manganese dioxide.

    Mesitol: From oxidation with trifluoroperacetic acid.

    Mesityl Bromide: From bromination.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mesitylene-13C3 is unique due to its symmetrical structure and the presence of three carbon-13 isotopes, making it particularly useful in NMR spectroscopy and other analytical techniques. Its stability and ease of functionalization also make it a valuable compound in various catalytic and synthetic applications .

Properties

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

trimethyl-[(Z)-1-propan-2-yloxybut-1-enoxy]silane

InChI

InChI=1S/C10H22O2Si/c1-7-8-10(11-9(2)3)12-13(4,5)6/h8-9H,7H2,1-6H3/b10-8-

InChI Key

UKHWCRFUXCDFDJ-NTMALXAHSA-N

Isomeric SMILES

CC/C=C(/OC(C)C)\O[Si](C)(C)C

Canonical SMILES

CCC=C(OC(C)C)O[Si](C)(C)C

Origin of Product

United States

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